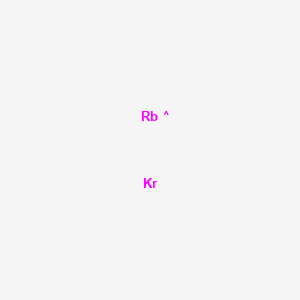
Krypton;rubidium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Krypton;rubidium is a compound formed from the noble gas krypton and the alkali metal rubidium. Krypton is a colorless, odorless, and tasteless noble gas represented by the symbol “Kr” and atomic number 36 . Rubidium, on the other hand, is a highly reactive alkali metal with the symbol “Rb” and atomic number 37 . The combination of these two elements results in a unique compound with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of krypton;rubidium compounds typically involves the reaction of krypton with rubidium under specific conditions. One common method is the reaction of krypton with rubidium fluoride (RbF) to form krypton difluoride (KrF2) and rubidium fluoride (RbF) under high pressure and low temperature . The reaction can be represented as: [ \text{Kr} + \text{RbF} \rightarrow \text{KrF}_2 + \text{RbF} ]
Industrial Production Methods
Industrial production of this compound compounds often involves the use of high-pressure reactors and specialized equipment to maintain the necessary conditions for the reaction. The process may include the use of catalysts and other reagents to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Krypton;rubidium compounds undergo various types of chemical reactions, including:
Oxidation: Rubidium reacts with oxygen to form rubidium superoxide (RbO2) under normal conditions.
Reduction: Krypton difluoride (KrF2) can be reduced to krypton and rubidium fluoride under specific conditions.
Substitution: Rubidium can undergo substitution reactions with other alkali metals to form different compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound compounds include fluorine (F2), oxygen (O2), and various alkali metal fluorides. The reactions often require high pressure, low temperature, and the presence of catalysts to proceed efficiently .
Major Products Formed
The major products formed from the reactions of this compound compounds include krypton difluoride (KrF2), rubidium superoxide (RbO2), and various rubidium fluoride compounds .
Scientific Research Applications
Krypton;rubidium compounds have a wide range of scientific research applications, including:
Chemistry: Used as reagents in various chemical reactions and synthesis processes.
Biology: Rubidium ions are used as tracers in biological studies to understand potassium ion transport routes.
Medicine: Rubidium isotopes are used in medical diagnostics and research.
Industry: Krypton is used in lighting and laser technology, while rubidium is used in electronics and the creation of special glasses
Mechanism of Action
The mechanism of action of krypton;rubidium compounds involves the interaction of rubidium ions with various molecular targets and pathways. Rubidium ions can replace potassium ions in biological systems, affecting ion transport and cellular functions . Krypton, being a noble gas, is generally inert but can form compounds under specific conditions, influencing the chemical properties of the resulting compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to krypton;rubidium include:
Potassium;rubidium: Similar in reactivity and chemical properties due to the presence of alkali metals.
Cesium;rubidium: Another alkali metal compound with similar properties but higher reactivity.
Xenon;rubidium: A noble gas and alkali metal compound with different chemical properties due to the presence of xenon.
Uniqueness
This compound compounds are unique due to the combination of a noble gas and an alkali metal, resulting in distinct chemical properties and applications. The inert nature of krypton and the high reactivity of rubidium create a compound with unique reactivity and stability under specific conditions .
Properties
CAS No. |
12678-31-8 |
|---|---|
Molecular Formula |
KrRb |
Molecular Weight |
169.27 g/mol |
IUPAC Name |
krypton;rubidium |
InChI |
InChI=1S/Kr.Rb |
InChI Key |
LGSVHZIZHHJBCX-UHFFFAOYSA-N |
Canonical SMILES |
[Kr].[Rb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















